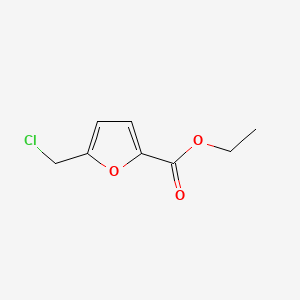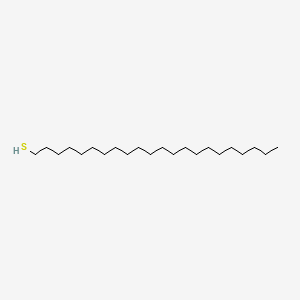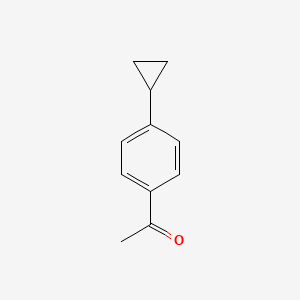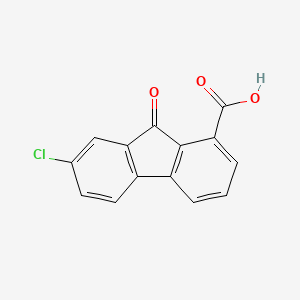
7-chloro-9-oxo-9H-fluorene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-9-oxo-9H-fluorene-1-carboxylic acid: is an organic compound with the molecular formula C14H7ClO3 . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a chlorine atom at the 7th position, a ketone group at the 9th position, and a carboxylic acid group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-9-oxo-9H-fluorene-1-carboxylic acid typically involves the chlorination of fluorene derivatives followed by oxidation and carboxylation reactions. One common method includes:
Chlorination: Fluorene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce a chlorine atom at the 7th position.
Oxidation: The chlorinated fluorene is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the ketone group at the 9th position.
Carboxylation: Finally, the resulting compound is carboxylated using carbon dioxide in the presence of a base such as sodium hydroxide to form the carboxylic acid group at the 1st position
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-chloro-9-oxo-9H-fluorene-1-carboxylic acid can undergo further oxidation reactions to form more oxidized derivatives.
Reduction: The ketone group at the 9th position can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Sodium methoxide, potassium cyanide, or other nucleophiles under appropriate conditions
Major Products:
Oxidation: More oxidized derivatives such as carboxylic acids or quinones.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom
Scientific Research Applications
Chemistry: 7-chloro-9-oxo-9H-fluorene-1-carboxylic acid is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents and as a tool for studying biological pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural features make it valuable for the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 7-chloro-9-oxo-9H-fluorene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
9-oxo-9H-fluorene-1-carboxylic acid: Lacks the chlorine atom at the 7th position.
7-nitro-9-oxo-9H-fluorene-1-carboxylic acid: Contains a nitro group instead of a chlorine atom at the 7th position.
7-chloro-9H-fluorene-1-carboxylic acid: Lacks the ketone group at the 9th position
Uniqueness: 7-chloro-9-oxo-9H-fluorene-1-carboxylic acid is unique due to the presence of both the chlorine atom at the 7th position and the ketone group at the 9th position. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
7-chloro-9-oxofluorene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClO3/c15-7-4-5-8-9-2-1-3-10(14(17)18)12(9)13(16)11(8)6-7/h1-6H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPCESKPMRSZCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=O)C3=C2C=CC(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298513 |
Source


|
| Record name | 7-Chloro-9-oxo-9H-fluorene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1673-28-5 |
Source


|
| Record name | NSC123806 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Chloro-9-oxo-9H-fluorene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
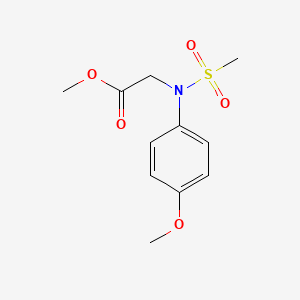
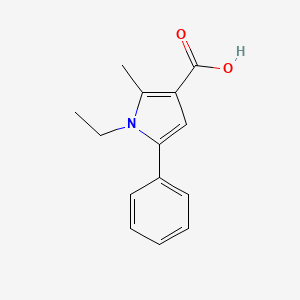
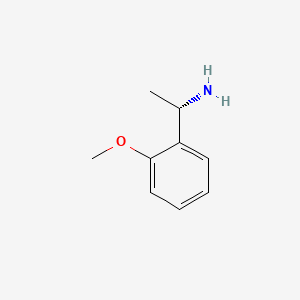

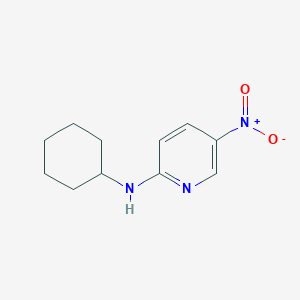
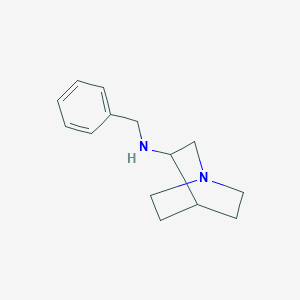
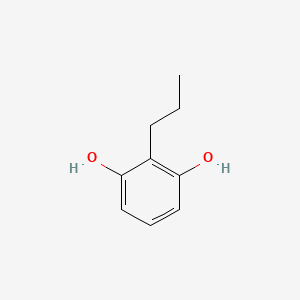
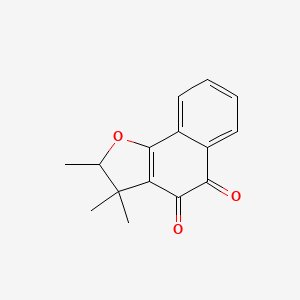


![[(Biphenyl-4-carbonyl)-amino]-acetic acid](/img/structure/B1347564.png)
